molecular formula C18H33O49PS10 B10854165 [6-[3,5-disulfooxy-2-(sulfooxymethyl)-6-[2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate

[6-[3,5-disulfooxy-2-(sulfooxymethyl)-6-[2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate

Cat. No. B10854165
M. Wt: 1385.1 g/mol
InChI Key: RIYITPRTNFEGIA-UHFFFAOYSA-N
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Description

Muparfostat, also known as PI-88, is a mixture of highly sulfated, monophosphorylated mannose oligosaccharides. It is derived from the extracellular phosphomannan of the yeast Pichia (Hansenula) holstii. Muparfostat has potential antiangiogenic activity and is primarily investigated for its use in treating various cancers, including hepatocellular carcinoma, liver cancer, melanoma, and multiple myeloma .

Preparation Methods

Muparfostat is synthesized through a series of chemical reactions involving the sulfonation of natural oligosaccharides. The preparation involves regioselective glycosylations of mannose-polyol n-pentenyl glycosides (NPG) acceptors with 1,2-methyl orthoesters (MeOE) glycosyl donors . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Muparfostat undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Muparfostat has a wide range of scientific research applications, including:

Mechanism of Action

Muparfostat exerts its effects by inhibiting new blood vessel growth (angiogenesis) through two primary mechanisms:

Comparison with Similar Compounds

Muparfostat is compared with other heparan sulfate mimetics, such as:

Muparfostat is unique due to its specific structure and high affinity for angiogenic growth factors, making it a promising candidate for cancer therapy.

properties

Molecular Formula

C18H33O49PS10

Molecular Weight

1385.1 g/mol

IUPAC Name

[6-[3,5-disulfooxy-2-(sulfooxymethyl)-6-[2,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-3,4,5-trisulfooxyoxan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C18H33O49PS10/c19-68(20,21)52-1-4-8(61-72(31,32)33)12(64-75(40,41)42)15(66-77(46,47)48)17(55-4)58-10-7(60-71(28,29)30)5(2-53-69(22,23)24)56-16(14(10)65-76(43,44)45)59-13-11(63-74(37,38)39)9(62-73(34,35)36)6(3-54-70(25,26)27)57-18(13)67-78(49,50)51/h4-18H,1-3H2,(H2,19,20,21)(H,22,23,24)(H,25,26,27)(H,28,29,30)(H,31,32,33)(H,34,35,36)(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)

InChI Key

RIYITPRTNFEGIA-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(OC(C2OS(=O)(=O)O)OC3C(C(C(OC3OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OP(=O)(O)O

Origin of Product

United States

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